5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrazin-4(5H)-one ring, a 3,4-dihydroisoquinoline ring, and a 4-fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure. The fluorophenyl group could introduce some polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazolo[1,5-a]pyrazin-4(5H)-one ring could potentially undergo reactions at the carbonyl group or the nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Research on similar compounds has revealed innovative synthesis methods and characterization techniques. For instance, the synthesis of novel derivatives with dihydroisoquinoline and pyrazolone moieties involves complex reactions, offering insights into the design and development of compounds with potential therapeutic or material applications (Liu et al., 2009; Farag et al., 2012). These synthetic pathways highlight the versatility of such compounds, suggesting potential routes for the synthesis of the target compound.
Anticancer and Antimicrobial Activities
Compounds with dihydroisoquinoline and pyrazolone structures have been evaluated for their anticancer and antimicrobial activities. For example, derivatives have shown strong inhibitory activities against cancer cell lines, such as human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009). Furthermore, antimicrobial evaluation of novel quinoline-based derivatives has demonstrated broad-spectrum potency against various bacterial and fungal strains (Desai et al., 2012). These findings suggest that the target compound could possess similar biological activities, meriting further investigation.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-20-7-5-18(6-8-20)21-15-22-24(31)27(13-14-29(22)26-21)12-10-23(30)28-11-9-17-3-1-2-4-19(17)16-28/h1-8,13-15H,9-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCWDBRBQXTYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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